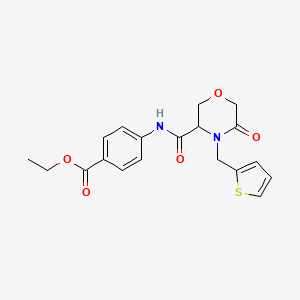
4-(5-オキソ-4-(チオフェン-2-イルメチル)モルホリン-3-カルボキサミド)安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate is a complex organic compound that features a morpholine ring, a thiophene moiety, and a benzoate ester
科学的研究の応用
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with morpholine and benzoic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
作用機序
The mechanism of action of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and morpholine moieties can play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity.
類似化合物との比較
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate can be compared to other thiophene and morpholine derivatives:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring but differ in their functional groups and overall structure.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and morpholine-3,5-dione have similar morpholine rings but differ in their substituents and reactivity.
The uniqueness of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate lies in its combination of the thiophene, morpholine, and benzoate ester moieties, which confer distinct chemical and biological properties.
生物活性
Chemical Structure and Properties
Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate is a morpholine derivative featuring a thiophene moiety, which is known to enhance biological activity due to its unique electronic properties. The compound's structure can be represented as follows:
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 342.40 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate exhibit significant antimicrobial properties. Research has shown that related morpholine derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
The proposed mechanism of action for this class of compounds involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription. By disrupting these processes, the compound can effectively halt bacterial proliferation .
Case Studies
- Case Study: Antibacterial Efficacy
- Case Study: Cytotoxicity Assessment
Structure-Activity Relationship (SAR)
The biological activity of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate is significantly influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Morpholine Ring | Enhances solubility and bioavailability |
| Thiophene Substituent | Increases electron density, improving binding affinity |
| Carboxamide Group | Contributes to hydrogen bonding with target enzymes |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability, making it a candidate for further development in medicinal chemistry .
特性
IUPAC Name |
ethyl 4-[[5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-26-19(24)13-5-7-14(8-6-13)20-18(23)16-11-25-12-17(22)21(16)10-15-4-3-9-27-15/h3-9,16H,2,10-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSLVOYPMKDNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














